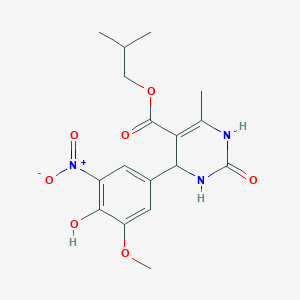![molecular formula C16H15N3OS B11622353 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 72701-64-5](/img/structure/B11622353.png)
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative.
Introduction of Amino and Dimethyl Groups: The amino and dimethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as dimethylamine and ammonia.
N-Phenylation: The final step involves the N-phenylation of the thieno[2,3-b]pyridine core using phenyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially distinct properties and applications.
科学的研究の応用
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biological outcome.
類似化合物との比較
Similar Compounds
- 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its lipophilicity and potential for interactions with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
72701-64-5 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-9-8-10(2)18-16-12(9)13(17)14(21-16)15(20)19-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3,(H,19,20) |
InChIキー |
RSGIEJAVCYAYCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11622273.png)
![2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione](/img/structure/B11622276.png)
![Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate](/img/structure/B11622283.png)
![2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11622285.png)
![ethyl 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622290.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11622291.png)
![2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11622300.png)
methanone](/img/structure/B11622318.png)
![7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11622328.png)
![4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate](/img/structure/B11622336.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622344.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622370.png)

